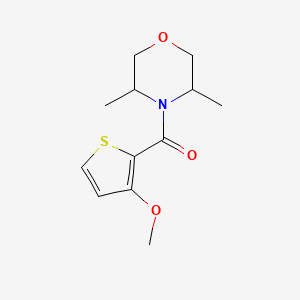
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone, also known as DMTM, is a chemical compound that has gained significant attention in the field of scientific research. DMTM is a synthetic molecule that has shown promising results in various studies, making it a potential candidate for further research.
Wirkmechanismus
The exact mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone is not fully understood. However, studies have suggested that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. Studies have suggested that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized and purified. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has shown promising results in various studies, making it a potential candidate for further research. However, one limitation of using (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its neuroprotective effects and potential use in treating neurological disorders. Additionally, more research is needed to understand the mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone and to design experiments to study its effects.
Synthesemethoden
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylmorpholine and 3-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to yield (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8-6-16-7-9(2)13(8)12(14)11-10(15-3)4-5-17-11/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZXKQFOZLDTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=CS2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)

